molecular formula C14H12BrNO2 B14566908 2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-21-9

2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Cat. No.: B14566908
CAS No.: 61395-21-9
M. Wt: 306.15 g/mol
InChI Key: JZFQYDHTPWKLSW-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a chemical compound with a molecular formula of C14H12NO2Br This compound is known for its unique structure, which includes an oxazolo-pyridine ring fused with a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-aminopyridine in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the oxazolo-pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the oxazolo-pyridine ring or the hydroxy-methylphenyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-formyl-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide, while substitution with sodium azide could produce 2-(2-azido-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide.

Scientific Research Applications

2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazolo-pyridine ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The hydroxy-methylphenyl group may also play a role in binding to specific targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
  • 2-(2-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
  • 2-(2-Hydroxy-5-chlorophenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Uniqueness

2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide stands out due to the presence of both a hydroxy and a methyl group on the phenyl ring. This unique combination can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

61395-21-9

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-methyl-2-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)phenol;bromide

InChI

InChI=1S/C14H11NO2.BrH/c1-10-5-6-13(16)12(8-10)14-9-11-4-2-3-7-15(11)17-14;/h2-9H,1H3;1H

InChI Key

JZFQYDHTPWKLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=[N+]3O2.[Br-]

Origin of Product

United States

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